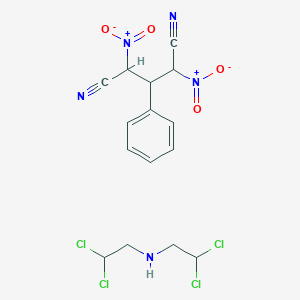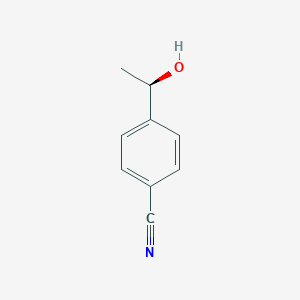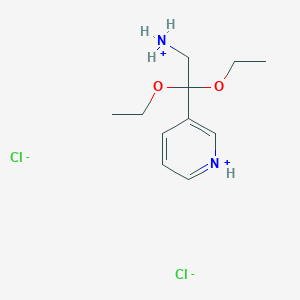
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride, also known as DEPE, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. This compound is a lipophilic cationic molecule that has been found to interact with various biological systems, making it an important tool for studying biochemical and physiological processes.
作用机制
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is not fully understood, but it is believed to interact with cellular membranes through electrostatic interactions. (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has a positive charge, which allows it to interact with the negatively charged phospholipid head groups of the membrane. This interaction can lead to changes in membrane fluidity, permeability, and structure.
生化和生理效应
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate mitochondrial function, and affect cellular signaling pathways. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments is its ability to interact with cellular membranes, allowing for the study of membrane-related processes. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for scientific research.
However, there are also some limitations to using (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride in lab experiments. For example, its lipophilic nature can make it difficult to solubilize in aqueous solutions, which can limit its use in certain experimental settings. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are a number of future directions for research involving (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. One potential area of study is the development of new antimicrobial agents based on the structure of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride. In addition, further research is needed to fully understand the mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride and its effects on cellular membranes and signaling pathways. Finally, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride could be used as a tool for investigating the role of mitochondrial function in various disease states, such as cancer and neurodegenerative disorders.
合成方法
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves the reaction of 2,2-diethoxyacetaldehyde with pyridine in the presence of hydrogen chloride gas. This reaction results in the formation of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride as a white crystalline solid.
科学研究应用
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been used in a variety of scientific research applications, including as a transfection agent for introducing DNA into cells, as a fluorescent probe for imaging cellular membranes, and as a tool for studying mitochondrial function. In addition, (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
属性
IUPAC Name |
(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

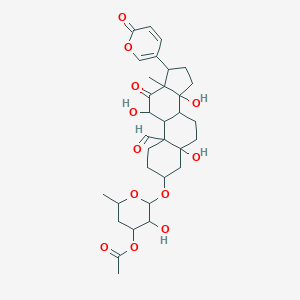
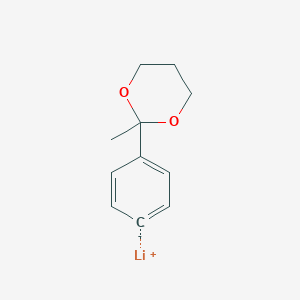
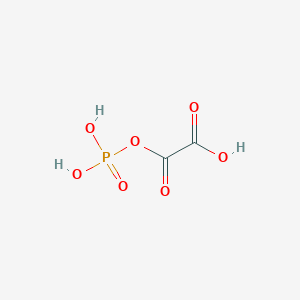
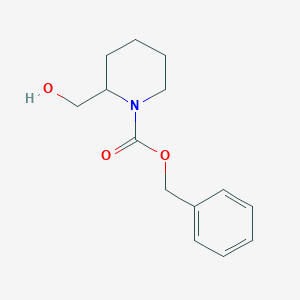
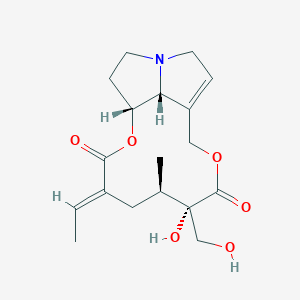
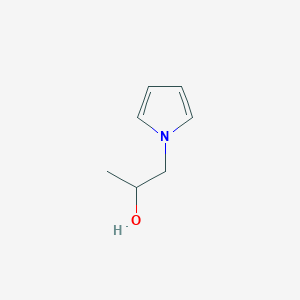
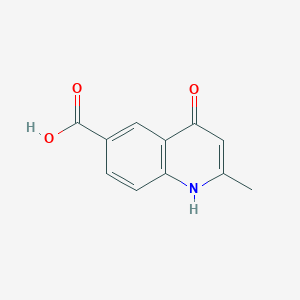
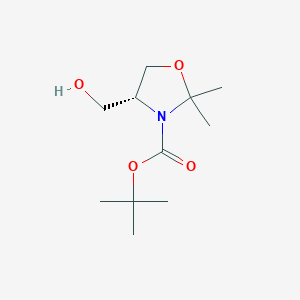



![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
